

# Technical Support Center: 3D Printing High-Density TJU103 Parts

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## Compound of Interest

Compound Name: TJU103

Cat. No.: B3026600

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel material **TJU103** in powder bed fusion additive manufacturing. Our goal is to help you overcome common challenges and achieve high-density, high-quality printed parts for your research and development applications.

## Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when 3D printing with a new material like **TJU103**?

When working with a novel material such as **TJU103**, researchers often encounter challenges related to achieving high density and structural integrity.<sup>[1][2]</sup> The most common issues include:

- **Porosity:** The formation of small voids or pores within the printed part, which can significantly reduce its density and mechanical strength.<sup>[3][4][5]</sup>
- **Cracking and Warping:** These defects are often caused by residual stresses that build up during the rapid heating and cooling cycles of the printing process.<sup>[3][4]</sup>
- **Poor Surface Finish:** The layer-by-layer nature of 3D printing can result in rough surfaces, which may require post-processing.<sup>[1][5]</sup>

- **Inconsistent Material Properties:** The mechanical properties of the final part are highly dependent on the printing parameters, which need to be optimized for a new material.[\[6\]](#)

Q2: What level of relative density should I aim for with **TJU103** parts?

For most research and drug development applications requiring high performance, a relative density of over 99.5% is recommended to ensure optimal mechanical properties and consistency.[\[7\]](#)[\[8\]](#)[\[9\]](#) Achieving near-full density is crucial for applications where material integrity is critical.

Q3: What are the primary causes of porosity in **TJU103** prints?

Porosity in 3D printed metal parts can stem from several factors:

- **Gas Porosity:** Trapped gas bubbles within the molten pool that do not have time to escape before solidification.[\[10\]](#) This can be exacerbated by the quality of the inert gas flow in the build chamber.
- **Keyhole Porosity:** This occurs when the laser energy is too high, causing deep, narrow melt pools that can become unstable and trap gas.[\[11\]](#)
- **Lack of Fusion Porosity:** Insufficient energy input from the laser can lead to incomplete melting of the powder particles, leaving voids between layers or adjacent tracks.[\[11\]](#)[\[12\]](#)

Q4: Can post-processing improve the density of my **TJU103** parts?

Yes, post-processing can significantly improve the density and overall quality of your printed parts.[\[13\]](#)[\[14\]](#)

- **Hot Isostatic Pressing (HIP):** This process applies high temperature and uniform pressure to the part, effectively closing internal pores and increasing density.[\[13\]](#)[\[14\]](#)
- **Heat Treatment:** While primarily used to relieve residual stresses and improve mechanical properties, certain heat treatment cycles can also contribute to densification.[\[14\]](#)[\[15\]](#)

## Troubleshooting Guide

This guide provides solutions to common problems encountered during the 3D printing of high-density **TJU103** parts.

## Issue 1: Low Part Density and High Porosity

Symptoms:

- The measured density of the printed part is significantly lower than the theoretical density of **TJU103**.
- Microscopic analysis reveals a high concentration of pores.

Possible Causes and Solutions:

Possible Cause	Recommended Action
Inadequate Laser Power	Increase the laser power in small increments. Insufficient power leads to incomplete melting of the powder.[3][12]
Incorrect Scanning Speed	Adjust the scanning speed. A speed that is too high may not allow for complete melting, while a speed that is too low can cause keyhole porosity.[7]
Suboptimal Hatch Distance	Decrease the hatch distance (the spacing between laser scan lines) to ensure proper overlap and fusion between adjacent tracks.[7][16]
Incorrect Layer Thickness	Ensure the layer thickness is appropriate for the powder particle size distribution of TJU103. A thicker layer may require higher energy input to melt completely.[7]
Poor Powder Quality	Use high-quality, spherical TJU103 powder with a consistent particle size distribution to ensure good flowability and packing density.[4]

## Issue 2: Cracking and Warping of Printed Parts

Symptoms:

- Visible cracks on the surface or within the part.
- The part has distorted or lifted from the build plate.

Possible Causes and Solutions:

Possible Cause	Recommended Action
High Residual Stresses	Implement a preheating strategy for the build plate to reduce the thermal gradient during printing. <a href="#">[4]</a> <a href="#">[16]</a>
Inappropriate Scanning Strategy	Employ a different scanning strategy, such as rotating the scan vector between layers (e.g., by 67° or 90°), to distribute thermal stresses more evenly. <a href="#">[7]</a> <a href="#">[8]</a>
Lack of Support Structures	For complex geometries, ensure adequate support structures are designed to anchor the part to the build plate and dissipate heat. <a href="#">[1]</a>
Rapid Cooling	After the build is complete, allow the part to cool down slowly within the build chamber to minimize thermal shock.

## Experimental Protocols

### Protocol 1: Density Measurement using the Archimedes Method

This protocol outlines the steps to determine the density of your 3D printed **TJU103** parts. The Archimedes method is a non-destructive and cost-effective technique for density measurement. [\[17\]](#)[\[18\]](#)

Materials:

- Analytical balance with a resolution of at least 0.1 mg
- Beaker of distilled water (or another liquid of known density)
- Suspension wire or sample holder
- Thermometer

Procedure:

- Dry Weight Measurement:
  - Ensure the **TJU103** part is clean and dry.
  - Measure the mass of the dry part in the air. Record this as  $m_{\text{air}}$ .
- Suspended Weight Measurement:
  - Suspend the part from the balance using the wire, ensuring it is fully submerged in the distilled water and not touching the sides or bottom of the beaker.
  - Record the mass of the suspended part as  $m_{\text{water}}$ .
- Water Temperature Measurement:
  - Measure the temperature of the distilled water to determine its precise density ( $\rho_{\text{water}}$ ) from a standard reference table.
- Density Calculation:
  - Calculate the density of the **TJU103** part ( $\rho_{\text{part}}$ ) using the following formula:  $\rho_{\text{part}} = (m_{\text{air}} / (m_{\text{air}} - m_{\text{water}})) * \rho_{\text{water}}$
- Relative Density Calculation:
  - To determine the relative density, divide the measured density by the theoretical density of **TJU103** and express it as a percentage.

## Protocol 2: Sample Preparation for Microstructural Analysis

This protocol describes the preparation of **TJU103** samples for microscopic examination to assess porosity and other microstructural features.

### Materials:

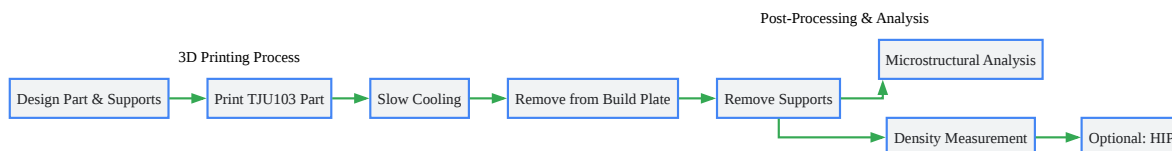
- Sectioning saw (e.g., a low-speed diamond saw)
- Mounting press and mounting compound (e.g., epoxy resin)
- Grinding and polishing machine
- Abrasive grinding papers (e.g., 240, 400, 600, 800, 1200 grit)
- Polishing cloths and diamond suspensions (e.g., 6  $\mu\text{m}$ , 3  $\mu\text{m}$ , 1  $\mu\text{m}$ )
- Optical microscope

### Procedure:

- Sectioning: Carefully cut a cross-section of the **TJU103** part from an area of interest.
- Mounting: Mount the sectioned sample in a mounting compound to facilitate handling during grinding and polishing.
- Grinding:
  - Begin grinding the sample surface with the coarsest grit abrasive paper (e.g., 240 grit) using water as a lubricant.
  - Progressively move to finer grit papers, ensuring that the scratches from the previous step are completely removed before moving to the next. Rotate the sample 90 degrees between each grit size.
- Polishing:

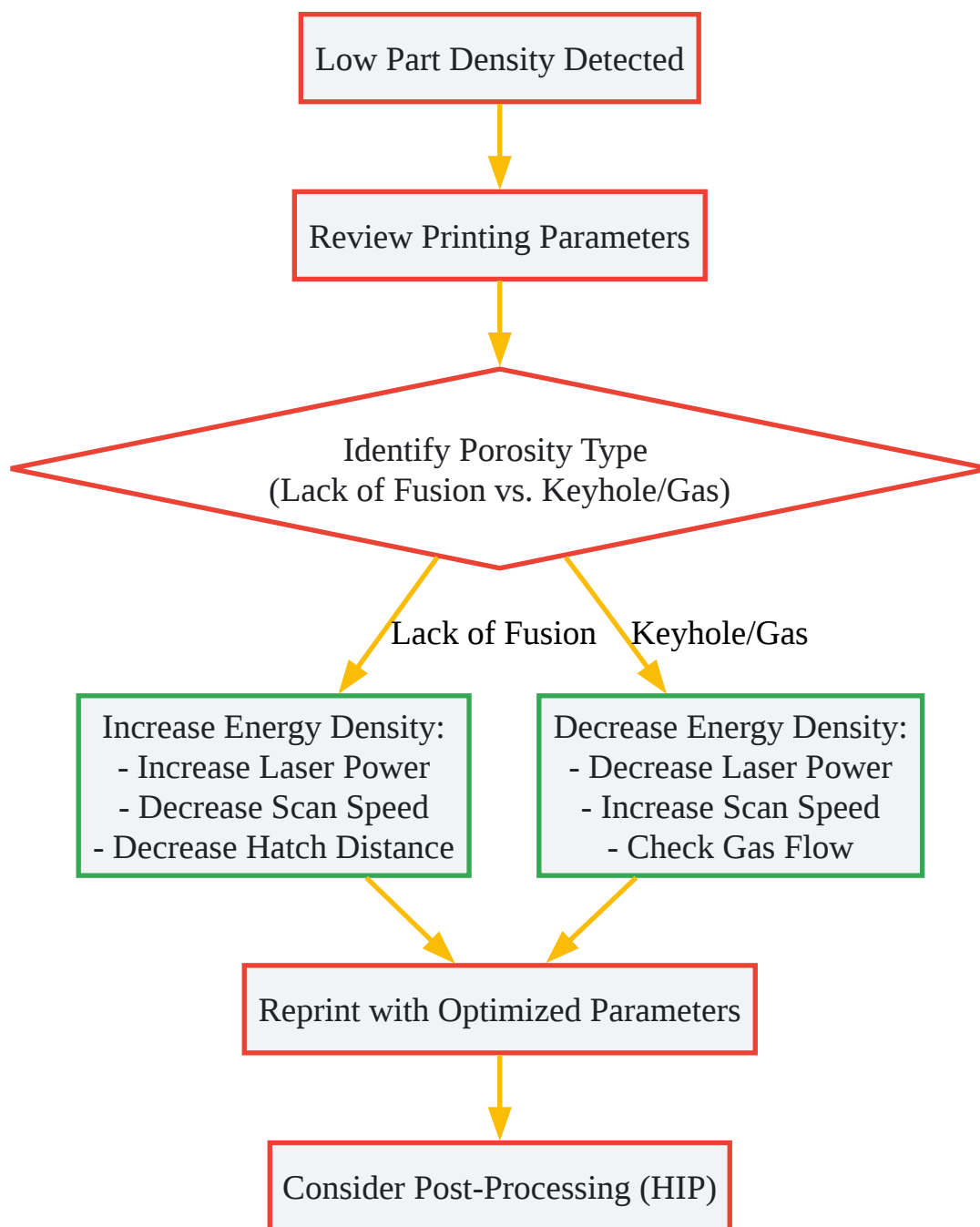
- After the final grinding step (e.g., 1200 grit), clean the sample thoroughly.
- Polish the sample using a polishing cloth with a coarse diamond suspension (e.g., 6  $\mu\text{m}$ ).
- Repeat the polishing step with progressively finer diamond suspensions (e.g., 3  $\mu\text{m}$ , then 1  $\mu\text{m}$ ) until a mirror-like surface finish is achieved.
- Microscopic Examination:
  - Clean and dry the polished sample.
  - Examine the sample under an optical microscope to identify and quantify porosity, lack of fusion defects, and other microstructural features.

## Visual Guides



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Caption: Experimental workflow for printing and characterizing **TJU103** parts.



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Caption: Troubleshooting flowchart for addressing porosity in **TJU103** prints.

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